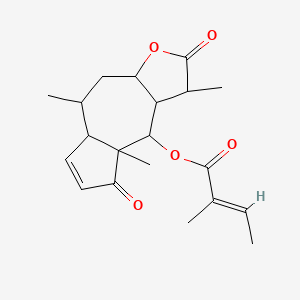

6-O-angeloylplenolin

Description

Contextualizing Sesquiterpene Lactones in Natural Product Chemistry

Sesquiterpene lactones (SLs) are a large and diverse class of naturally occurring compounds characterized by a 15-carbon skeleton, which is formed from three isoprene (B109036) units. researchgate.netnih.gov These secondary metabolites are prominently found in plants of the Asteraceae family, but also appear in other families like Apiaceae and Magnoliaceae. researchgate.netrsc.org A key structural feature of many SLs is the α-methylene-γ-lactone group, which is a cyclic ester. researchgate.netresearchgate.net This functional group, along with other structural elements, allows SLs to interact with biological molecules, such as the sulfhydryl groups in proteins, which is believed to be a primary mechanism for their wide-ranging biological effects. researchgate.net

The structural diversity of SLs is vast, with over 5,000 different compounds identified, categorized into various skeletal subtypes including germacranolides, guaianolides, and eudesmanolides. nih.gov This structural variety leads to a broad spectrum of biological activities. researchgate.netect-journal.kz In the field of natural product chemistry, SLs are significant due to their potent and varied bioactivities, which include anti-inflammatory, antimicrobial, cytotoxic, and antiviral properties. nih.govresearchgate.net Their role in traditional medicine has prompted extensive research into their chemical properties and potential for the development of new therapeutic agents. nih.govect-journal.kz

Significance of 6-O-Angeloylplenolin as a Bioactive Natural Product

6-O-angeloylplenolin (also known as 6-OAP or brevilin A) is a sesquiterpene lactone isolated from the medicinal plant Centipeda minima. mdpi.comspandidos-publications.commums.ac.ir This compound has emerged as a significant subject of research due to its diverse and potent biological activities. nih.govspandidos-publications.com Its importance in chemical biology stems from its demonstrated effects in various experimental models, highlighting its potential as a lead compound for drug discovery.

The primary bioactive properties of 6-O-angeloylplenolin investigated in academic research include:

Anti-inflammatory and Anti-allergic Effects: 6-O-angeloylplenolin has been shown to exert significant anti-inflammatory effects. nih.gov It can suppress the activation of mast cells, which are key players in allergic and inflammatory responses. mums.ac.irnih.gov Studies have shown it inhibits the release of pro-inflammatory cytokines (like TNF-α and IL-1β), chemokines, and other inflammatory mediators. nih.govnih.govresearchgate.net The mechanism for this activity involves the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and calcium influx. nih.govnih.govresearchgate.net

Anticancer Activity: The compound exhibits anticancer properties across various cancer cell lines, including multiple myeloma, lung cancer, and colon carcinoma. mdpi.comspandidos-publications.comresearchgate.net Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, promotion of apoptosis (programmed cell death), and inhibition of critical signaling pathways that drive cancer cell proliferation and survival, such as the Jak2/Stat3 and Akt pathways. mdpi.comspandidos-publications.complos.org Furthermore, 6-O-angeloylplenolin has been found to target the S-phase kinase-associated protein 1 (Skp1), a component of the SCF ubiquitin ligase complex, which is involved in protein degradation and cell cycle regulation. mdpi.comnih.gov

Neuroprotective Effects: Research indicates that 6-O-angeloylplenolin has neuroprotective capabilities, primarily through its anti-neuroinflammatory effects. nih.govresearchgate.net It has been observed to inhibit the activation of microglial cells, which are the primary immune cells of the central nervous system. nih.govresearchgate.net By reducing the production of inflammatory molecules in the brain, it may protect neurons from damage associated with neuroinflammatory conditions. nih.govnih.gov

Reversal of Drug Resistance: In cancer research, a significant challenge is multidrug resistance (MDR). 6-O-angeloylplenolin has been shown to reverse vincristine (B1662923) resistance in colon carcinoma cells by inhibiting the nuclear translocation of Y-box binding protein 1 (YB-1) and subsequently downregulating the expression of the MDR1 gene, which is responsible for producing a protein that pumps chemotherapy drugs out of cancer cells. spandidos-publications.comresearchgate.net

The diverse mechanisms of action and the range of biological effects make 6-O-angeloylplenolin a compound of high interest for further investigation in medicinal chemistry and pharmacology. nih.govresearchgate.net

Research Trajectory and Scope of Academic Inquiry for 6-O-Angeloylplenolin

The academic inquiry into 6-O-angeloylplenolin began with its isolation from Centipeda minima, a plant with a history of use in traditional medicine for treating conditions like rhinitis and arthritis. nih.govresearchgate.net Initial studies focused on characterizing its chemical structure and exploring its fundamental biological activities, which were first identified as antibacterial and anti-protozoal. spandidos-publications.complos.org

The research trajectory has since expanded significantly, moving from basic characterization to detailed mechanistic studies. The scope of inquiry now covers several key areas:

Oncology: A substantial body of research has focused on its anticancer potential. researchgate.net Early studies demonstrated its ability to inhibit the proliferation of various tumor cells. plos.org Subsequent research delved deeper, identifying its ability to induce mitotic arrest and apoptosis in multiple myeloma cells. mdpi.comspandidos-publications.com More recent investigations have pinpointed specific molecular targets, such as Skp1 and the STAT3 signaling pathway, providing a more precise understanding of its antitumor activity. mdpi.comnih.govresearchgate.net

Immunology and Inflammation: The anti-inflammatory properties of 6-O-angeloylplenolin are another major focus. Research has progressed from observing general anti-inflammatory effects to elucidating the specific cellular and molecular mechanisms, such as the inhibition of mast cell degranulation and the suppression of the NF-κB signaling pathway in microglial cells. mums.ac.irnih.govnih.gov

Neuroscience: The exploration of its effects on the central nervous system is a more recent but growing area of research. Studies have investigated its potential to protect against neuroinflammation, a process implicated in various neurodegenerative diseases. nih.govresearchgate.net

Virology: Emerging research has explored its role in modulating host factors relevant to viral infections. For instance, it has been identified as a potent repressor of ACE2, the receptor for the SARS-CoV-2 virus, suggesting a potential to block viral entry into lung cells. nih.gov

The progression of research on 6-O-angeloylplenolin reflects a classic natural product drug discovery pipeline, starting from a traditionally used plant, isolating the active compound, characterizing its broad biological effects, and finally, conducting in-depth investigations into its specific molecular targets and mechanisms of action.

Detailed Research Findings

Table 1: Anti-inflammatory and Anti-allergic Activity

| Cell/Model System | Key Findings | Mechanism of Action | Reference(s) |

| Human Mast Cells (HCMC and LAD2) | Dose-dependently suppressed degranulation and release of cytokines (IL-8, TNF-α) and growth factors. | Suppressed calcium influx and ERK phosphorylation. | mums.ac.irnih.gov |

| Murine Microglial BV2 Cells | Inhibited production of inflammatory cytokines (TNF-α, IL-1β) and enzymes (COX-2, iNOS). | Suppressed activation of the NF-κB signaling pathway. | nih.govmedchemexpress.com |

| LPS-induced Mouse Model | Reduced expression of TNF-α and IL-1β in hippocampal tissue. | Inhibited phosphorylation of NF-κB and IκB-α. | nih.gov |

Table 2: Anticancer and Related Activities

| Cell/Model System | Key Findings | Mechanism of Action | Reference(s) |

| Multiple Myeloma (MM) Cells | Induced G2/M-phase cell cycle arrest and apoptosis. | Increased cyclin B levels; inhibited Jak2/Stat3 and Akt pathways. | mdpi.comspandidos-publications.complos.org |

| Lung Adenocarcinoma Cells (A549) | Inhibited cell proliferation. | Targeted S-phase kinase-associated protein 1 (Skp1). | mdpi.com |

| Colon Carcinoma Cells (HCT-8/VCR) | Reversed vincristine resistance. | Inhibited nuclear translocation of YB-1, leading to downregulation of MDR1. | spandidos-publications.comresearchgate.net |

| Lung Cancer Cells (H1299, A549) | Suppressed cell viability and induced apoptosis. | Stimulated accumulation of reactive oxygen species (ROS); involved Nrf2-mediated oxidative stress response. | researchgate.net |

Table 3: Neuroprotective and Other Activities

| Cell/Model System | Key Findings | Mechanism of Action | Reference(s) |

| Glutamate-induced Neuronal Death Model | Reduced neuronal death and ROS production. | Activated the Nrf2 pathway. | nih.gov |

| Lung Epithelial Cells (16HBE, Beas-2B) | Downregulated ACE2 expression. | Inhibited the interaction between Stat3 protein and the ACE2 promoter. | nih.gov |

| SARS-CoV-2 Pseudovirus Model | Inhibited the entry of SARS-CoV-2 S protein pseudovirus into target cells. | Downregulation of the ACE2 receptor. | nih.gov |

Compound Names Mentioned

Structure

3D Structure

Properties

Molecular Formula |

C20H26O5 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6+ |

InChI Key |

KUPPZVXLWANEJJ-UXBLZVDNSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C |

Synonyms |

6-O-angeloylplenolin 6-O-angeloylprenolin 6-OAP cpd |

Origin of Product |

United States |

Origin, Isolation, and Distribution of 6 O Angeloylplenolin

Botanical Sources and Phytogeographical Distribution

Centipeda minima as a Primary Source

The principal botanical source of 6-O-angeloylplenolin is Centipeda minima, a medicinal herb belonging to the Asteraceae family. ashpublications.orgmdpi.com This plant is commonly referred to as "spreading sneezeweed." pfaf.org 6-O-angeloylplenolin is reported to be one of the most abundant sesquiterpene lactones found in this plant. nih.govresearchgate.net

Centipeda minima has a wide phytogeographical distribution, thriving in humid and moist environments. pfaf.org It is found across East and Southeast Asia, including China, Japan, Taiwan, and Malaysia, as well as in Nepal, Australia, and New Zealand. guynesom.comnih.gov The plant is often found in waste ground, roadsides, and as a common weed in gardens. guynesom.comijeas.org In North America, its presence has been documented in Pennsylvania and Massachusetts. nativeplanttrust.org

Other Documented Plant Families and Species

While Centipeda minima is the primary source, sesquiterpene lactones, the class of compounds to which 6-O-angeloylplenolin belongs, are characteristic of the Asteraceae family. mdpi.com Research has indicated the presence of 6-O-angeloylplenolin or structurally similar compounds in other species within this family. For instance, studies on Leontodon saxatilis have identified various sesquiterpene lactones, highlighting the potential for discovering related compounds in other Asteraceae species. rsc.org

Methodologies for Extraction and Purification from Natural Sources

The isolation of 6-O-angeloylplenolin from its natural sources involves a multi-step process. The initial step is typically the extraction from the dried plant material, often the whole herb of Centipeda minima. nih.govspandidos-publications.com

A common method involves the use of organic solvents. For instance, an ethanol (B145695) extract of C. minima has been used to isolate the compound. nih.gov Following initial extraction, a series of chromatographic techniques are employed for purification. High-performance liquid chromatography (HPLC) is a key method used to achieve a high purity of 6-O-angeloylplenolin, often exceeding 97% to 99.5%. researchgate.netoncotarget.com Other techniques such as vacuum liquid chromatography and solid-phase extraction may also be utilized in the fractionation and purification process. rsc.org

Chemodiversity within Source Organisms and Related Compounds

The chemical landscape within Centipeda minima and other related plants is diverse. scispace.com Alongside 6-O-angeloylplenolin, a variety of other sesquiterpene lactones have been isolated and identified. ubc.ca This chemodiversity is a common feature in plants and can vary based on geographical location and environmental factors. riojournal.comresearchgate.net

Several structurally related compounds have been identified from Centipeda minima. These include:

Brevilin A (often used as a synonym for 6-O-angeloylplenolin) medkoo.comspandidos-publications.com

Arnicolide D researchgate.netnih.gov

6-O-Methylacrylylplenolin ubc.caathmsi.org

6-O-Isobutyroylplenolin ubc.ca

6-O-Senecioylplenolin jst.go.jp

6-O-Tigloyl-plenolin athmsi.org

The presence of these related compounds highlights the biosynthetic plasticity within the plant and offers a rich source for the discovery of novel bioactive molecules. scispace.com The study of this chemodiversity is crucial for understanding the ecological roles of these compounds and for the potential discovery of new therapeutic agents. riojournal.commdpi.com

Preclinical Biological Activities and Efficacy of 6 O Angeloylplenolin

Antineoplastic and Antiproliferative Effects

6-O-angeloylplenolin has shown marked effects against cancer cells, interfering with their proliferation and survival through various mechanisms. Its activity has been observed in a range of cancer types, including malignancies that have developed resistance to standard therapeutic agents.

Inhibition of Cancer Cell Proliferation Across Diverse Malignancies

The antiproliferative capacity of 6-O-angeloylplenolin has been documented across a spectrum of human cancer cell lines. Preliminary studies revealed its ability to inhibit the proliferation of tumor cells originating from the colorectum, liver, stomach, lung, and skin. nih.gov Subsequent research has focused on its efficacy in hematological cancers, particularly multiple myeloma (MM). nih.govashpublications.org

In multiple myeloma, 6-O-angeloylplenolin demonstrated moderate cytotoxicity against several cell lines, including U266, RPMI 8226, and both dexamethasone-sensitive (MM.1S) and dexamethasone-resistant (MM.1R) cells. nih.govnih.gov The compound was also found to suppress the proliferation of primary CD138+ myeloma cells isolated from patients. ashpublications.orgnih.gov The mechanism of action appears to involve the induction of mitotic arrest, where the compound causes cells to accumulate in the G2/M phase of the cell cycle. nih.gov In lung cancer cell lines H1299 and A549, it has been shown to suppress cell viability and colony formation, inducing apoptosis in a dose- and time-dependent manner without significant toxic effects on non-cancerous lung cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of 6-O-Angeloylplenolin in Multiple Myeloma Cell Lines

| Cell Line | Type | IC₅₀ (µM) |

|---|---|---|

| U266 | Dexamethasone-sensitive | 3.5 ± 0.4 |

| RPMI 8226 | Dexamethasone-sensitive | 4.1 ± 0.5 |

| MM.1S | Dexamethasone-sensitive | 9.2 ± 1.1 |

| MM.1R | Dexamethasone-resistant | 7.8 ± 0.9 |

Data derived from a 48-hour treatment period. nih.gov

Modulatory Effects on Multidrug Resistance Mechanisms

A significant challenge in cancer therapy is the development of multidrug resistance. 6-O-angeloylplenolin has shown potential in overcoming such resistance. Its ability to inhibit the growth of the dexamethasone-resistant MM.1R cell line is a key finding in this regard. nih.govnih.gov

Furthermore, studies have demonstrated that 6-O-angeloylplenolin can act synergistically with established anticancer drugs. ashpublications.org When combined with agents such as the proteasome inhibitor bortezomib (B1684674), doxorubicin, or dexamethasone, it potentiates their cytotoxic effects on myeloma cells. ashpublications.org This suggests that 6-O-angeloylplenolin may modulate cellular pathways that contribute to drug resistance, presenting a potential strategy to re-sensitize resistant tumors to conventional therapies.

In vivo Efficacy in Xenograft and Disease Models

The anticancer activity of 6-O-angeloylplenolin observed in cell cultures has been substantiated in animal models. In a xenograft model where nude mice were implanted with human U266 multiple myeloma cells, administration of the compound led to significant inhibition of tumor growth. nih.govashpublications.org

Mice treated with 6-O-angeloylplenolin exhibited a marked reduction in tumor volume compared to the control group. nih.gov Importantly, this antitumor effect was accompanied by prolonged survival of the treated mice. nih.gov The study also noted that the therapeutic doses of 6-O-angeloylplenolin did not cause a reduction in the body weight of the animals, indicating a favorable tolerability profile in this preclinical model. nih.govashpublications.org

Anti-inflammatory and Immunomodulatory Potentials

Beyond its anticancer properties, 6-O-angeloylplenolin possesses significant anti-inflammatory and immunomodulatory capabilities. It has been shown to regulate the activity of key immune cells and inhibit the production of inflammatory mediators that are central to the inflammatory response.

Regulation of Pro-inflammatory Mediators in Cellular Models

In various cellular models, 6-O-angeloylplenolin has demonstrated a robust ability to suppress the production of pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated microglial cells, which are the primary immune cells of the central nervous system, the compound effectively attenuated the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govmedchemexpress.com It also inhibited the expression of key inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism for these effects involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. nih.gov

Similar anti-inflammatory effects were observed in human mast cells. In this model, 6-O-angeloylplenolin dose-dependently suppressed the release of pro-inflammatory cytokines like interleukin-8 (IL-8) and TNF-α, as well as various chemokines and growth factors, following stimulation. nih.gov

Table 2: Summary of 6-O-Angeloylplenolin's Effects on Pro-inflammatory Mediators in Cellular Models

| Cell Model | Stimulant | Inhibited Mediators |

|---|---|---|

| BV2 and Primary Microglial Cells | Lipopolysaccharide (LPS) | TNF-α, IL-1β, iNOS, COX-2 |

| Human Cultured Mast Cells (HCMC) | anti-IgE | TNF-α, IL-8, CCL2, CCL3, GM-CSF |

Amelioration of Inflammatory Responses in in vivo Models

The anti-inflammatory potential of 6-O-angeloylplenolin has been confirmed in in vivo settings. In a mouse model of neuroinflammation induced by the systemic administration of LPS, pretreatment with 6-O-angeloylplenolin led to a dose-dependent reduction in the production of inflammatory cytokines within brain tissues. nih.govmedchemexpress.com

The compound effectively suppressed the activation of the NF-κB pathway in the hippocampus and attenuated the expression of iNOS and COX-2. nih.gov Furthermore, 6-O-angeloylplenolin treatment significantly ameliorated the activation of microglia and astrocytes, which are key cellular events in the development of neuroinflammation. nih.govmedchemexpress.com Notably, at higher doses, the anti-neuroinflammatory effect of 6-O-angeloylplenolin was found to be stronger than that of dexamethasone, a potent steroidal anti-inflammatory drug. nih.govmedchemexpress.com

Impact on Immune Cell Activation and Signaling

6-O-angeloylplenolin (6-OAP) has demonstrated significant effects on the activation and signaling pathways of various immune cells, particularly in the context of inflammation. Research indicates that its immunomodulatory activities are largely centered on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov

In microglial cells, the primary immune cells of the central nervous system, 6-OAP pretreatment has been shown to dose-dependently attenuate the activation of NF-κB induced by lipopolysaccharide (LPS). nih.govmedchemexpress.com This inhibition prevents the phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB, thereby blocking the nuclear translocation of NF-κB. nih.gov By suppressing the NF-κB pathway, 6-OAP effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govmedchemexpress.com Furthermore, it downregulates the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.govmedchemexpress.com

The impact of 6-OAP extends to mast cells, which are key players in allergic and inflammatory reactions. In human mast cells, 6-OAP has been found to suppress degranulation and the release of a wide array of inflammatory mediators upon anti-IgE stimulation. nih.gov This includes pro-inflammatory cytokines (IL-8, TNF-α), growth factors (GM-CSF, VEGF, FGF), and chemokines (CCL2, CCL3). nih.gov The underlying mechanism for this inhibition involves the suppression of calcium influx and the phosphorylation of extracellular signal-regulated kinase (ERK), both of which are crucial for mast cell activation. nih.gov

Table 1: Impact of 6-O-Angeloylplenolin on Immune Cell Signaling

| Cell Type | Stimulus | Key Signaling Pathway Affected | Downstream Effects |

| Microglia | LPS | NF-κB | Decreased phosphorylation of NF-κB, reduced production of TNF-α and IL-1β, suppressed expression of iNOS and COX-2. nih.govmedchemexpress.com |

| Human Mast Cells | anti-IgE | Calcium Influx, ERK Phosphorylation | Suppressed degranulation, reduced release of pro-inflammatory cytokines (IL-8, TNF-α), growth factors (GM-CSF, VEGF, FGF), and chemokines (CCL2, CCL3). nih.gov |

Anti-Osteoclastogenic and Bone Protective Activities

6-O-angeloylplenolin has been identified as a potent inhibitor of osteoclastogenesis, the process of osteoclast formation, which plays a crucial role in bone resorption. This activity suggests its potential as a therapeutic agent for bone-destructive diseases such as rheumatoid arthritis. nih.gov

In vitro studies have shown that 6-OAP can inhibit the differentiation of osteoclasts from their precursor cells (RAW264.7 cells and bone marrow macrophages) induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). nih.gov The molecular mechanism behind this inhibition involves the suppression of the c-Src kinase, a critical component in the RANKL signaling cascade. nih.gov By disrupting the function of c-Src, 6-OAP effectively blocks the downstream signaling pathways essential for osteoclast differentiation and function, including the NF-κB and nuclear factor of activated T-cells c1 (NFATc1) pathways. nih.gov

In a preclinical in vivo model of collagen-induced arthritis in mice, administration of 6-OAP demonstrated significant bone-protective effects. nih.gov The compound attenuated the severity of arthritis and reduced bone erosion in the paw joints and femurs. nih.gov Furthermore, treatment with 6-OAP led to improvements in bone mineral density (BMD), trabecular number (Tb.N), and bone volume fraction (BV/TV). nih.gov Histological analysis confirmed these findings, showing a reduction in bone erosion and a decrease in the number of osteoclasts in the femurs of 6-OAP-treated mice. nih.gov

Table 2: Effects of 6-O-Angeloylplenolin on Bone Metabolism

| Model System | Key Findings |

| In vitro (RAW264.7 cells, BMMs) | Inhibited RANKL-induced osteoclastogenesis and bone resorption. nih.gov Suppressed the c-Src/NF-κB/NFATc1 signaling pathways. nih.gov |

| In vivo (Collagen-induced arthritis mouse model) | Attenuated arthritis severity and bone erosion. nih.gov Improved bone mineral density, trabecular number, and bone volume fraction. nih.gov Reduced the number of osteoclasts in femurs. nih.gov |

Other Investigated Bioactivities

Beyond its anti-inflammatory and bone-protective effects, 6-O-angeloylplenolin has been reported to possess antimicrobial and antiprotozoal properties. nih.gov While detailed mechanistic studies in these areas are less extensive, its activity against various pathogens has been noted in the scientific literature, contributing to the broader understanding of its biological activity profile. nih.gov

6-O-angeloylplenolin exhibits significant antioxidative properties by mitigating inflammation-induced oxidative stress. nih.gov Neuroinflammation is often associated with the overproduction of reactive oxygen species (ROS). nih.gov Studies have demonstrated that 6-OAP can ameliorate this by decreasing the expression of NADPH oxidase (NOX) proteins, specifically NOX-2 and NOX-4, which are major sources of ROS in the brain during inflammation. nih.gov By suppressing the expression of these enzymes, 6-OAP effectively reduces the generation of ROS in microglial cells, thereby protecting against oxidative damage. nih.gov This antioxidative action complements its anti-inflammatory effects, suggesting a dual mechanism for its neuroprotective potential. nih.gov

Molecular and Cellular Mechanisms of Action of 6 O Angeloylplenolin

Cell Cycle Regulation and Mitotic Arrest Induction

Induction of G2/M Phase Arrest and Spindle Assembly Checkpoint Activation

6-O-angeloylplenolin has been shown to effectively halt the proliferation of various cancer cells by inducing cell cycle arrest at the G2/M transition. mdpi.comnih.gov This is evidenced by an accumulation of cells in the G2/M phase upon treatment. plos.orgnih.gov For instance, in multiple myeloma (MM) cell lines such as U266 and MM.1S, treatment with 6-O-angeloylplenolin led to a significant increase in the population of cells in the G2/M phase. plos.orgnih.gov This mitotic arrest is further confirmed by the upregulation of phosphorylated histone H3, a specific marker for mitosis. plos.orgmdpi.com

The underlying cause of this arrest is the disruption of microtubule dynamics and the subsequent activation of the Spindle Assembly Checkpoint (SAC). ashpublications.orgnih.gov Immunofluorescence studies have shown that while 6-O-angeloylplenolin does not inhibit tubulin polymerization, it causes the formation of abnormal mitotic spindles. nih.govoncotarget.com This disruption triggers the SAC, a critical surveillance mechanism that ensures proper chromosome segregation. ashpublications.orgnih.gov Activation of the SAC is demonstrated by the enhanced binding of Mad2 to Cdc20, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C). ashpublications.orgmdpi.com This inhibition prevents the degradation of key mitotic proteins, thereby holding the cell in mitosis. ashpublications.org

Modulation of Cyclin-Dependent Kinase 1 (Cdk1) and Cyclin B1 Pathways

The progression through the G2/M phase is primarily driven by the Cyclin B1/Cdk1 complex, also known as the maturation-promoting factor (MPF). atlasgeneticsoncology.org 6-O-angeloylplenolin modulates this pathway to enforce mitotic arrest. ashpublications.orgmdpi.com Treatment with the compound leads to an upregulation of Cyclin B1 levels. ashpublications.orgmdpi.com Simultaneously, a decrease in the phosphorylated, inactive form of Cdk1 (pCdc2 (Y15)) is observed, which would typically signify activation of the complex. ashpublications.orgoncotarget.com

However, the sustained high levels of Cyclin B1 are a direct consequence of the SAC activation, which blocks its ubiquitination and subsequent degradation by the proteasome. ashpublications.orgnih.gov This blockage is crucial for maintaining the mitotic arrest induced by 6-O-angeloylplenolin. nih.gov The essential role of Cyclin B1 in this process was confirmed by experiments where silencing Cyclin B1 expression overcame the cell cycle arrest and growth inhibition caused by the compound. plos.org

Targeted Modulation of Ubiquitin-Proteasome System Components

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation and is crucial for the regulation of numerous cellular processes, including the cell cycle. mdpi.com 6-O-angeloylplenolin has been identified as a modulator of this system, specifically targeting components of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complexes. nih.govoncotarget.com

Interaction with S Phase Kinase-Associated Protein 1 (Skp1)

A key discovery in the mechanism of 6-O-angeloylplenolin is its direct interaction with the S Phase Kinase-Associated Protein 1 (Skp1). nih.govoncotarget.com Skp1 serves as an essential adaptor protein within SCF complexes. nih.gov Through structure-based high-throughput virtual screening, 6-O-angeloylplenolin was identified as a molecule that binds to Skp1. nih.govoncotarget.com This binding occurs at sites that are critical for the interaction between Skp1 and F-box proteins, such as Skp2. nih.govoncotarget.comaacrjournals.org

Dissociation and Degradation of Oncogenic E3 Ligases (Skp2, NIPA, β-TRCP)

The binding of 6-O-angeloylplenolin to Skp1 leads to the competitive dissociation of several oncogenic F-box proteins from the SCF complex. nih.govaacrjournals.orgresearchgate.net These include S-phase kinase-associated protein 2 (Skp2), nuclear interaction partner of Alk (NIPA), and beta-transducin repeat-containing protein (β-TRCP). mdpi.comnih.gov Once dissociated from the stabilizing influence of Skp1, these F-box proteins are targeted for proteolysis. nih.govoncotarget.com Studies have shown a dose- and time-dependent downregulation of NIPA and Skp2 protein levels in lung cancer cells following treatment with 6-O-angeloylplenolin. nih.govresearchgate.net This targeted degradation of oncogenic E3 ligases is a pivotal aspect of the compound's anticancer activity. nih.govaacrjournals.org

Accumulation of Skp1/SCF Substrates (Cyclin B1, p27, E-Cadherin)

The disassembly and degradation of the oncogenic SCF complexes result in the stabilization and accumulation of their respective substrates. nih.govaacrjournals.org The degradation of NIPA, which normally ubiquitinates Cyclin B1, contributes to the accumulation of Cyclin B1, reinforcing the mitotic arrest. nih.gov The inactivation of the SCF-Skp2 complex leads to the upregulation of its substrate, the cyclin-dependent kinase inhibitor p27. nih.govresearchgate.net Increased levels of p27 contribute to the inhibition of cell cycle progression. researchgate.net Furthermore, the inhibition of Skp2-mediated ubiquitination also leads to the accumulation of E-cadherin, a cell adhesion protein whose loss is associated with cancer progression and metastasis. nih.govresearchgate.net

Table of Research Findings on 6-O-Angeloylplenolin's Mechanisms

| Mechanism | Key Protein Target | Effect of 6-O-Angeloylplenolin | Downstream Consequence | Cellular Outcome |

| Cell Cycle Regulation | Mitotic Spindle | Disrupts microtubule dynamics nih.gov | Activation of Spindle Assembly Checkpoint (SAC) ashpublications.org | G2/M Phase Arrest mdpi.comnih.gov |

| Cyclin B1/Cdk1 | Upregulation of Cyclin B1, decreased p-Cdk1 (Tyr15) ashpublications.orgmdpi.comoncotarget.com | Blockage of Cyclin B1 degradation nih.gov | Mitotic Arrest ashpublications.org | |

| Ubiquitin-Proteasome System | Skp1 | Binds to Skp1 nih.govoncotarget.com | Dissociation of F-box proteins nih.govaacrjournals.org | Inhibition of SCF E3 ligase activity |

| Skp2, NIPA, β-TRCP | Promotes their degradation nih.govoncotarget.com | Accumulation of their substrates nih.govaacrjournals.org | Inhibition of oncogenic pathways | |

| Cyclin B1, p27, E-Cadherin | Increased protein levels nih.govaacrjournals.orgresearchgate.net | Tumor suppression |

Interference with Key Signal Transduction Pathways

6-O-angeloylplenolin (6-OAP), a natural sesquiterpene lactone, has been shown to interfere with several key signal transduction pathways implicated in the proliferation, survival, and resistance of cancer cells. Its multifaceted mechanisms of action involve the direct and indirect modulation of critical signaling nodes.

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial oncoprotein that is often constitutively activated in various cancers, promoting cell proliferation, survival, and drug resistance. researchgate.net Research has identified STAT3 as a direct target of 6-OAP.

Through proteome microarray analysis, 6-OAP was found to bind to STAT3, specifically forming hydrogen bonds with amino acid residues Ser611, Ser613, and Arg609 within the SH2 domain. oncotarget.com This interaction is critical because the SH2 domain is essential for the dimerization and activation of STAT3. By binding to this domain, 6-OAP effectively inhibits both the constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3 at Tyr705. oncotarget.comresearchgate.net This inhibition prevents STAT3 dimerization, nuclear translocation, and its subsequent transcriptional activity. researchgate.net

The downstream consequences of STAT3 inhibition by 6-OAP are significant. The expression of STAT3-regulated genes, which are crucial for cell survival and proliferation, is downregulated. One notable downstream target affected is Skp2 (S-phase kinase-associated protein 2). 6-OAP has been shown to suppress the transcription of Skp2, a protein that itself is involved in cell cycle progression and is often overexpressed in cancer. oncotarget.com In studies on multiple myeloma, 6-OAP was found to overcome the protective effects of IL-6, a potent activator of the JAK2/STAT3 pathway, on myeloma cells. nih.govplos.orgnih.gov This suggests that 6-OAP's ability to block STAT3 signaling can counteract the pro-survival signals from the tumor microenvironment.

Table 1: Effects of 6-O-Angeloylplenolin on STAT3 Signaling

| Mechanism | Effect | Downstream Consequence | References |

|---|---|---|---|

| Direct Binding | Binds to the SH2 domain of STAT3. | Inhibition of STAT3 phosphorylation. | oncotarget.com |

| Inhibition of Activation | Blocks both constitutive and IL-6-induced STAT3 phosphorylation. | Prevents STAT3 dimerization and nuclear translocation. | oncotarget.comresearchgate.net |

| Downregulation of Targets | Suppresses the transcription of STAT3-regulated genes like Skp2. | Inhibition of cell proliferation and survival. | oncotarget.com |

| Overcoming Resistance | Counteracts the pro-survival effects of IL-6 in multiple myeloma cells. | Potential to overcome microenvironment-mediated drug resistance. | nih.govplos.orgnih.gov |

The nuclear factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation, cell survival, and proliferation that is often dysregulated in cancer. 6-OAP has been demonstrated to modulate this pathway at multiple levels.

In various cell types, 6-OAP inhibits the activation of NF-κB. nih.gov For instance, in multiple myeloma cells, 6-OAP was shown to block the TNF-α-induced phosphorylation of IκBα and the p65 subunit of NF-κB. plos.org The phosphorylation of IκBα is a key step that marks it for degradation, thereby releasing NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting IκBα phosphorylation, 6-OAP prevents its degradation and sequesters NF-κB in the cytoplasm. plos.org

This inhibitory effect on the NF-κB cascade has been observed in different contexts. In studies on neuroinflammation, 6-OAP significantly inhibited lipopolysaccharide (LPS)-induced NF-κB activation in microglial cells. nih.gov This led to a decrease in the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. nih.gov Similarly, in the context of osteoclastogenesis, 6-OAP was found to suppress the NF-κB signaling pathway, which is vital for the differentiation and function of osteoclasts. nih.govresearchgate.net

The Akt (also known as protein kinase B) and mitogen-activated protein kinase (MAPK) signaling pathways are central to regulating cell growth, survival, and stress responses. nih.gov 6-OAP has been found to regulate these pathways, often in a context-dependent manner.

In multiple myeloma cells, 6-OAP was shown to inhibit the phosphorylation of Akt, thereby blocking the pro-survival signals mediated by insulin-like growth factor-I (IGF-I). nih.govplos.org Interestingly, it did not affect the phosphorylation of PDK-1, an upstream kinase of Akt, suggesting a more direct inhibitory effect on Akt itself. nih.govplos.org

The modulation of the MAPK pathways by 6-OAP appears to be more complex. In multiple myeloma cells, the combination of 6-OAP and the proteasome inhibitor bortezomib (B1684674) led to the inactivation of the pro-survival kinase ERK1/2 and the activation of the pro-apoptotic kinase JNK1/2. nih.govsigmaaldrich.com This synergistic effect suggests that 6-OAP can sensitize cancer cells to other therapeutic agents by modulating MAPK signaling. However, in other contexts, such as in activated human mast cells, 6-OAP has been shown to inhibit ERK phosphorylation. researchgate.net

Recent research has uncovered the role of 6-OAP in regulating osteoclastogenesis, the process of bone resorption, through the inhibition of the c-Src/NFATc1 pathway. nih.gov Osteoclasts are bone-resorbing cells whose excessive activation contributes to bone destruction in diseases like rheumatoid arthritis. nih.govx-mol.net

Molecular docking studies and subsequent experimental validation have suggested that c-Src, a non-receptor tyrosine kinase, is a potential direct target of 6-OAP. nih.gov The compound was shown to suppress the phosphorylation of c-Src in vitro. nih.gov The inhibition of c-Src function by 6-OAP leads to the suppression of downstream signaling molecules that are crucial for osteoclast differentiation and function, including NF-κB, c-Fos, and the master transcription factor for osteoclastogenesis, NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1). nih.govresearchgate.net By disrupting this signaling cascade, 6-OAP effectively inhibits RANKL-induced osteoclast formation and bone resorption. nih.govscicrunch.orgx-mol.net

Mechanisms Underlying Multidrug Resistance Reversal

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapeutic drugs. 6-OAP has shown promise in reversing MDR, particularly through its effects on the Y-box binding protein-1.

Y-box binding protein-1 (YB-1) is a transcription and translation factor that plays a pivotal role in cancer progression and drug resistance. plos.org Overexpression of YB-1 is associated with the upregulation of the MDR1 gene, which encodes for the drug efflux pump P-glycoprotein (P-gp). nih.gov This pump actively removes chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.

By suppressing the nuclear translocation of YB-1, 6-OAP reduces the binding of this transcription factor to the promoter of the MDR1 gene. nih.gov This leads to a dose-dependent downregulation of MDR1 mRNA and P-gp protein expression. nih.gov Consequently, the intracellular concentration of anticancer drugs like vincristine (B1662923), adriamycin, and rhodamine 123 increases, restoring their cytotoxic effects. nih.gov This mechanism highlights the potential of 6-OAP as an adjuvant agent in chemotherapy to overcome P-gp-mediated multidrug resistance. nih.govmdpi.com

Table 2: Mechanisms of Multidrug Resistance Reversal by 6-O-Angeloylplenolin

| Target | Mechanism of Action | Effect on MDR | References |

|---|---|---|---|

| Y-box Binding Protein-1 (YB-1) | Inhibits the nuclear translocation of YB-1. | Decreases YB-1 binding to the MDR1 promoter. | nih.govscispace.com |

| MDR1/P-glycoprotein | Downregulates MDR1 mRNA and P-glycoprotein expression. | Increases intracellular concentration of chemotherapeutic drugs. | nih.gov |

| Drug Efflux | Reverses vincristine resistance in colon carcinoma cells. | Restores sensitivity to anticancer agents. | nih.govnih.gov |

Downregulation of Efflux Transporters (e.g., MDR1/P-glycoprotein)

6-O-angeloylplenolin has demonstrated a significant capacity to counteract multidrug resistance (MDR) in cancer cells, a major impediment to successful chemotherapy. nih.gov The primary mechanism behind this effect is the downregulation of the ATP-binding cassette subfamily B member 1 (ABCB1), commonly known as the multidrug resistance protein 1 (MDR1). nih.govresearcher.life This gene encodes the P-glycoprotein (P-gp), an efflux transporter that actively pumps a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov

Research conducted on vincristine-resistant human colon carcinoma cells (HCT-8/VCR) revealed that treatment with 6-O-angeloylplenolin leads to a marked reduction in both MDR1 mRNA and the expression of its protein product, P-glycoprotein. nih.govspandidos-publications.com This suppression of P-gp function results in a higher intracellular accumulation of chemotherapeutic agents, effectively resensitizing the resistant cells to treatment. nih.gov

The modulatory effect of 6-O-angeloylplenolin on MDR1 expression is exerted at the transcriptional level. Studies have shown that the compound can suppress the activity of the MDR1 gene promoter. nih.govspandidos-publications.com This is achieved by inhibiting the nuclear translocation of the Y-box binding protein-1 (YB-1). nih.govnih.gov YB-1 is a critical transcription factor that binds to the MDR1 promoter, driving its expression. nih.gov By preventing YB-1 from entering the nucleus, 6-O-angeloylplenolin effectively decreases the transcription of the MDR1 gene and subsequent P-gp expression. nih.govresearcher.life Interestingly, the expression of another efflux transporter, MRP1, was found to be unaffected by 6-O-angeloylplenolin, suggesting a degree of specificity in its action against MDR1. nih.gov

The practical implication of this mechanism is the potential for 6-O-angeloylplenolin to be used as an adjuvant in chemotherapy to overcome MDR. For instance, co-incubation of resistant HCT-8/VCR cells with 1.4 µM 6-O-angeloylplenolin significantly enhanced the cytotoxicity of several anticancer drugs. spandidos-publications.com

Table 1: Reversal of Multidrug Resistance by 6-O-Angeloylplenolin in HCT-8/VCR Cells

This table shows the fold-reversal of resistance, which indicates how many times more effective an anticancer drug becomes in the presence of 6-O-angeloylplenolin.

| Anticancer Drug | Fold-Reversal |

| Vincristine | 11.2 |

| Mitomycin | 4.8 |

| Hydroxycamptothecin | 3.1 |

Data sourced from a study on HCT-8/VCR cells co-incubated with 1.4 µM 6-O-angeloylplenolin for 24 hours. spandidos-publications.com

Induction of Programmed Cell Death Pathways

A fundamental aspect of the anticancer activity of 6-O-angeloylplenolin is its ability to induce programmed cell death, or apoptosis, in malignant cells. nih.gov This has been observed across various cancer types, including multiple myeloma (MM) and human acute promyelocytic leukemia (HL-60) cells. spandidos-publications.comnih.gov The induction of apoptosis is a key contributor to the cytotoxic effects of the compound. nih.govingentaconnect.com In studies involving dexamethasone-sensitive (MM.1S), dexamethasone-resistant (U266), and chemotherapy-sensitive (RPMI 8226) myeloma cell lines, enhanced apoptosis was clearly identified following a 48-hour incubation with 6-O-angeloylplenolin at concentrations ranging from 0 to 10 μM. nih.govnih.gov

Activation of Caspase-Dependent Apoptosis

The apoptotic process initiated by 6-O-angeloylplenolin is characterized as being caspase-dependent. nih.govnih.gov Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. The activation of these enzymes occurs in a cascade, leading to the systematic disassembly of the cell.

Research has demonstrated that in multiple myeloma cells, 6-O-angeloylplenolin treatment leads to the activation of effector caspases, particularly caspase-3. nih.gov This is evidenced by a significant, dose-dependent decrease in the level of its inactive precursor, pro-caspase-3. nih.govnih.gov The activation of caspase-3 is further confirmed by the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP). nih.govingentaconnect.com The cleavage of PARP, a protein involved in DNA repair, is a hallmark of caspase-dependent apoptosis. Both dose-dependent and time-dependent cleavage of PARP have been observed in MM cell lines upon treatment with 6-O-angeloylplenolin. nih.govnih.gov The consistent presence of cleaved caspase-3 and cleaved PARP across different myeloma cell lines underscores that the cytotoxicity of 6-O-angeloylplenolin is mediated through the induction of caspase-dependent apoptosis. nih.govingentaconnect.com

Table 2: Effect of 6-O-Angeloylplenolin on Apoptotic Markers in Multiple Myeloma Cells

| Cell Line | Treatment Condition | Effect on Pro-Caspase-3 | Effect on PARP | Conclusion |

| MM.1S | 0-10 µM 6-OAP, 48h | Dose-dependent decrease | Cleavage observed | Caspase-dependent apoptosis nih.govnih.gov |

| U266 | 0-10 µM 6-OAP, 48h | Dose-dependent decrease | Cleavage observed | Caspase-dependent apoptosis nih.govnih.gov |

| RPMI 8226 | 0-10 µM 6-OAP, 48h | Dose-dependent decrease | Cleavage observed | Caspase-dependent apoptosis nih.gov |

Role of Mitochondrial Pathways in Cytotoxicity

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is another mechanism implicated in the action of 6-O-angeloylplenolin. This pathway is initiated by various intracellular stresses and converges on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm.

It has been reported that 6-O-angeloylplenolin induces apoptosis in human leukemia HL-60 cells through a mitochondrial/caspase-dependent pathway. spandidos-publications.complos.org This suggests that the compound can trigger mitochondrial outer membrane permeabilization, a critical event that leads to the release of cytochrome c. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases (like caspase-9), which then activate effector caspases (like caspase-3), linking the mitochondrial events to the caspase cascade described previously. While the direct mitochondrial effects in multiple myeloma cells are part of the broader apoptotic process, the specific role of the mitochondrial pathway has been distinctly highlighted in studies on leukemia cells. plos.org

Structure Activity Relationship Sar Studies of 6 O Angeloylplenolin and Analogues

Identification of Key Pharmacophoric Features for Biological Efficacy

The term pharmacophore refers to the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. univie.ac.at For 6-O-angeloylplenolin, several key pharmacophoric features have been identified as crucial for its diverse biological effects, which include anticancer, anti-inflammatory, and neuroprotective activities. researchgate.netnih.gov

A primary feature for the bioactivity of many sesquiterpene lactones is the α-methylene-γ-lactone group. mdpi.comcore.ac.uk This functional group acts as a reactive Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. core.ac.uk This alkylating capability is considered a cornerstone of its mechanism of action, allowing it to inhibit the function of key cellular proteins. mdpi.comcore.ac.uk

Another critical feature is the α,β-unsaturated carbonyl group within the cyclopentenone ring (A-ring) of the molecule. mdpi.comacs.org This enone system is also a reactive site and is considered essential for cytotoxicity. acs.org The combination of these reactive centers likely contributes to the compound's ability to interact with a range of protein targets.

Furthermore, the ester side chain at the C-6 position, the angeloyl group, plays a significant role. The nature of this ester group can influence the compound's lipophilicity and its ability to fit into the binding pockets of target proteins, thereby modulating its potency. For instance, studies on related plenolin (B1678521) derivatives showed that changing the ester group from angeloyl to isobutyroyl altered the antibacterial activity. core.ac.uk

Impact of Structural Modifications on Target Binding and Pathway Modulation

Modifying the chemical structure of 6-O-angeloylplenolin has provided significant insight into its mechanism of action. Studies on synthesized derivatives of the closely related brevilin A have demonstrated that the enone system in the A-ring is essential for its anticancer effects. acs.org Functional group modifications in this ring generally lead to a significant loss of cytotoxic activity. acs.org This highlights the importance of this reactive moiety in target engagement.

6-O-angeloylplenolin has been shown to directly bind to and inhibit several key cellular proteins, thereby modulating critical signaling pathways.

Skp1 and STAT3 Inhibition: Using a proteome microarray with a biotinylated form of 6-O-angeloylplenolin, the S-phase kinase-associated protein 1 (Skp1) and the Signal Transducer and Activator of Transcription 3 (STAT3) were identified as primary targets. oncotarget.com The compound binds to Skp1, a component of the SCF E3 ubiquitin ligase complex, leading to the dissociation and degradation of oncogenic proteins like Skp2. oncotarget.comoncotarget.com It also binds to the SH2 domain of STAT3, inhibiting its activity. oncotarget.com This dual inhibition of both Skp1 and STAT3 enhances its anti-cancer effects by suppressing the transcription and stability of oncoproteins. oncotarget.com

NF-κB Pathway Modulation: Like many other bioactive sesquiterpene lactones, 6-O-angeloylplenolin is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.comnih.gov It has been shown to inhibit the phosphorylation of IκB-α and NF-κB p65, which is a key step in the activation of this pro-inflammatory and pro-survival pathway. nih.gov This inhibition is thought to be a major contributor to its anti-inflammatory and neuroprotective effects. nih.gov

Akt and Jak2/Stat3 Pathway Inhibition: In multiple myeloma cells, 6-O-angeloylplenolin overcomes the protective effects of interleukin-6 (IL-6) and insulin-like growth factor-I (IGF-I) by inhibiting the Jak2/Stat3 and Akt signaling pathways, respectively. plos.orgnih.gov It was observed to inhibit IGF-I-induced phosphorylation of Akt without affecting its upstream kinase, PDK-1, suggesting a direct inhibitory effect on Akt. nih.gov

YB-1 Nuclear Translocation: The compound can reverse multidrug resistance in colon cancer cells by inhibiting the nuclear translocation of Y-box binding protein-1 (YB-1). researchgate.netnih.gov This prevents YB-1 from activating the promoter of the MDR1 gene, which encodes the drug efflux pump P-glycoprotein, thereby increasing the intracellular concentration of chemotherapy drugs. nih.govnih.gov

Comparative Analysis with Other Sesquiterpene Lactones

The biological activities of 6-O-angeloylplenolin can be better understood by comparing it with other sesquiterpene lactones.

Arnicolide D: This compound, also isolated from Centipeda minima, shares a similar chemical structure and anticancer mechanisms with 6-O-angeloylplenolin. researchgate.netx-mol.net Both are considered active anticancer components of the plant extract. researchgate.net

Plenolin Analogues: A study comparing the antibacterial activity of different C-6 ester analogues of plenolin found that 6-O-isobutyroylplenolin had more potent activity against Staphylococcus aureus than 6-O-angeloylplenolin or 6-O-methylacrylylplenolin. core.ac.uk This demonstrates that even small modifications to the ester side chain can significantly impact a specific biological activity.

Parthenolide and Costunolide: These well-studied sesquiterpene lactones are known for their potent anti-inflammatory activity, primarily through the inhibition of the NF-κB pathway. core.ac.uk Like 6-O-angeloylplenolin, their activity is largely attributed to the presence of an α-methylene-γ-lactone group, which allows them to alkylate and inactivate key proteins in the NF-κB cascade, such as the IKK complex. core.ac.uk Costunolide, in some assays, has shown even more potent inhibition of NF-κB activation than parthenolide. core.ac.uk The shared mechanism underscores a common pharmacophoric principle among this class of compounds for NF-κB inhibition.

Table 1: Comparative Activity of 6-O-Angeloylplenolin and Related Sesquiterpene Lactones

| Compound | Structural Class | Key Target/Pathway | Primary Biological Activity Noted | Source |

|---|---|---|---|---|

| 6-O-Angeloylplenolin | Pseudoguaianolide (B12085752) | Skp1, STAT3, NF-κB, Akt | Anticancer, Anti-inflammatory | nih.govoncotarget.complos.org |

| Arnicolide D | Pseudoguaianolide | Not specified, similar to 6-OAP | Anticancer | researchgate.netx-mol.net |

| 6-O-Isobutyroylplenolin | Pseudoguaianolide | Not specified | Antibacterial (more potent than 6-OAP) | core.ac.uk |

| Parthenolide | Germacranolide | NF-κB (IKK) | Anti-inflammatory, Anticancer | core.ac.uk |

| Costunolide | Germacranolide | NF-κB (IKK, IκB-α) | Anti-inflammatory (more potent than Parthenolide) | core.ac.uk |

Computational and in silico Approaches in SAR Elucidation

Computational chemistry and in silico modeling have become indispensable tools for elucidating the SAR of natural products like 6-O-angeloylplenolin. nih.gov These methods provide insights into molecular interactions that are difficult to observe through experimental means alone.

Proteome Microarray Analysis: A significant breakthrough in understanding the targets of 6-O-angeloylplenolin came from a proteome microarray analysis. oncotarget.com By screening a biotin-labeled version of the compound against thousands of human proteins, this unbiased approach systematically identified 99 potential binding partners, with Skp1 and STAT3 emerging as central nodes in the compound's interaction network. oncotarget.com

Molecular Docking: Following target identification, molecular docking simulations were used to predict the binding mode of 6-O-angeloylplenolin. Docking studies suggested that the compound forms hydrogen bonds with specific amino acid residues in its targets, such as Ser611, Ser613, and Arg609 within the SH2 domain of STAT3. oncotarget.com Another in silico study, using structure-based high-throughput virtual screening, independently identified 6-O-angeloylplenolin as a molecule that could bind to Skp1 at sites critical for its interaction with Skp2. oncotarget.com

Quantitative Structure-Activity Relationship (QSAR): While specific QSAR models for 6-O-angeloylplenolin are not detailed in the provided results, QSAR is a widely used computational method for sesquiterpene lactones. nih.gov These models establish mathematical relationships between chemical structures and biological activities, helping to predict the potency of new analogues based on physicochemical descriptors like lipophilicity (CLogP) and polarizability. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are another powerful computational tool used to study the stability of ligand-protein complexes over time. nih.govresearchgate.net For other sesquiterpene lactones, MD simulations have been used to verify the stability of interactions predicted by molecular docking, providing a more dynamic picture of the binding event. nih.govresearchgate.net Such approaches could further refine the understanding of how 6-O-angeloylplenolin engages with its cellular targets.

These computational approaches, from broad screening to detailed binding analysis, are crucial for rationalizing observed biological activities and guiding the design of new, more potent, and selective analogues based on the 6-O-angeloylplenolin scaffold. univie.ac.atnih.gov

Analytical Methodologies and Synthetic Considerations for 6 O Angeloylplenolin

Advanced Analytical Techniques for Detection and Quantification

Accurate detection and quantification of 6-O-angeloylplenolin in various matrices, such as plant extracts or biological samples, are crucial for both phytochemical analysis and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the cornerstone of these analytical efforts, frequently coupled with powerful detection methods like mass spectrometry (MS) and diode array detection (DAD). figshare.comcdnsciencepub.com

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS)

HPLC-MS stands out as a premier technique for the analysis of 6-O-angeloylplenolin due to its exceptional sensitivity and selectivity. wikipedia.org This method allows for the definitive identification and precise quantification of the compound, even at low concentrations.

Methodology: The process begins with sample preparation, which typically involves extracting the analytes from the matrix (e.g., plant material or plasma) using a suitable solvent. wikipedia.org This is often followed by a clean-up step, such as solid-phase extraction, to remove interfering substances. wikipedia.org The prepared sample is then injected into the HPLC system.

For the chromatographic separation, a reversed-phase column, such as a C18 column, is commonly employed. wikipedia.org A mobile phase gradient, often consisting of acetonitrile (B52724) and water (sometimes with additives like formic acid to improve ionization), is used to separate 6-O-angeloylplenolin from other components in the mixture. scirp.org

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization source for this type of molecule, and analysis can be performed in both positive and negative ion modes to identify the most sensitive detection window. wikipedia.orgscirp.org A high-resolution mass spectrometer, like a quadrupole time-of-flight (QTOF) instrument, can provide accurate mass measurements, which aids in the unequivocal identification of 6-O-angeloylplenolin by comparing its measured mass to the theoretical value. figshare.com For quantitative studies, such as pharmacokinetics, tandem mass spectrometry (LC-MS/MS) is often used in selected reaction monitoring (SRM) mode for its high sensitivity and specificity. acs.org

| Parameter | Typical Conditions |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient elution with Acetonitrile and Water, often containing 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) for identification; Triple Quadrupole (QqQ) for quantification |

| Detection Mode | Full scan for qualitative analysis wikipedia.org; Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis wikipedia.org |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC coupled with a diode-array detector (HPLC-DAD) is another robust method used for the analysis of 6-O-angeloylplenolin. nih.gov While generally less sensitive than HPLC-MS, HPLC-DAD is a valuable and widely accessible technique for quantification, especially when reference standards are available. biointerfaceresearch.com It is often used for quality control and the determination of compound purity. cdnsciencepub.com

Methodology: The chromatographic separation principles for HPLC-DAD are similar to those for HPLC-MS, utilizing a reversed-phase column and a gradient mobile phase to resolve the target compound. biointerfaceresearch.com The key difference lies in the detection method. A DAD detector measures the absorbance of the eluting compounds across a spectrum of UV-Vis wavelengths simultaneously. nih.gov This provides a UV spectrum for each peak, which can be used as a characteristic fingerprint to aid in peak identification by comparison to a reference standard. scirp.orgbiointerfaceresearch.com For quantification, a specific wavelength at which 6-O-angeloylplenolin shows maximum absorbance is selected to ensure the highest sensitivity. scirp.org The purity of the HPLC peak can also be assessed by analyzing the uniformity of the spectra across the peak.

| Parameter | Typical Conditions |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase (e.g., C18) biointerfaceresearch.com |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water biointerfaceresearch.com |

| Detector | Diode Array Detector (DAD) nih.gov |

| Wavelength | Scanned over a range (e.g., 190-400 nm) with a specific wavelength for quantification |

| Application | Purity assessment, Quantification in extracts figshare.comcdnsciencepub.com |

Strategies for Derivatization and Semi-Synthesis of 6-O-Angeloylplenolin

Semi-synthesis, which uses a readily available natural product as a starting material for chemical modifications, is a powerful strategy for producing novel derivatives. nih.gov This approach has been applied to 6-O-angeloylplenolin (brevilin A) to explore its structure-activity relationships, particularly concerning its anticancer properties. d-nb.infonih.gov These modifications, or derivatizations, involve targeted chemical reactions at specific functional groups within the molecule.

Research has led to the creation of a library of novel brevilin A derivatives. d-nb.info These semi-synthetic efforts focused on modifying the key functional groups of the molecule, such as the α,β-unsaturated ketone in the A-ring and the α-methylene-γ-lactone moiety. For example, the ketone at the C-2 position was reduced using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol derivative. d-nb.info Other modifications included acetylation of hydroxyl groups and the introduction of a hydroxymethyl group at the α-position of the enone. d-nb.info Such derivatizations are crucial for understanding which parts of the molecule are essential for its biological activity and for developing new analogues with potentially improved properties. nih.gov

| Derivative Type | Reagents/Reaction | Purpose |

| C-2 Alcohol Derivative | Sodium borohydride (NaBH₄) in methanol (B129727) d-nb.info | To study the importance of the C-2 ketone for biological activity. |

| Hydroxymethylated Derivative | Formaldehyde, Imidazole in THF/NaHCO₃ solution d-nb.info | To introduce a new functional group at the α-position of the enone. |

| Acetylated Derivative | Acetic anhydride, Triethylamine, DMAP in dichloromethane (B109758) d-nb.info | To cap hydroxyl groups and alter lipophilicity. |

Total Synthesis Approaches to 6-O-Angeloylplenolin and its Stereoisomers

The total synthesis of a complex natural product is the process of creating it from simple, commercially available starting materials. scripps.edu As of now, a complete total synthesis of 6-O-angeloylplenolin has not been reported in the scientific literature.

However, the molecule belongs to the pseudoguaianolide (B12085752) class of sesquiterpene lactones, which are characterized by a 5/7/5 fused tricyclic ring system. researchgate.netmdpi.com This structural class has been the subject of extensive synthetic efforts, and the total synthesis of several related compounds, such as helenalin (B1673037) and confertin, has been achieved. researchgate.netacs.orgacs.org These syntheses provide a roadmap for potential approaches to 6-O-angeloylplenolin.

The primary challenge in synthesizing pseudoguaianolides lies in the construction of the strained hydroazulene (fused 5/7-membered ring) core with precise stereochemical control. researchgate.net Common strategies often involve:

Ring-closing metathesis (RCM): To form the central seven-membered ring from an acyclic precursor. nih.gov

Radical cyclizations: To construct the fused ring systems. researchgate.net

Annulation strategies: Building one ring onto another in a stepwise fashion.

A successful total synthesis of 6-O-angeloylplenolin would need to address not only the construction of the tricyclic core but also the stereoselective installation of its multiple chiral centers and the final introduction of the angeloyl ester group at the C-6 position. The development of a total synthesis would be a significant achievement, enabling access to larger quantities of the compound for further study and allowing for the synthesis of designed analogues and stereoisomers that are not available from natural sources.

Future Research Directions and Translational Perspectives for 6 O Angeloylplenolin

Investigation of Novel Molecular Targets and Off-Target Effects

Future investigations into 6-O-angeloylplenolin should prioritize the comprehensive identification and validation of its molecular targets to fully understand its mechanism of action and potential off-target effects. While several targets have been identified, a deeper dive into its interactome is crucial for predicting both therapeutic efficacy and potential toxicities.

Initial studies have successfully identified several key proteins and signaling pathways modulated by 6-O-angeloylplenolin. For instance, it has been shown to inhibit Signal Transducer and Activator of Transcription 3 (STAT3), a critical oncoprotein, by targeting S-phase kinase-associated protein 1 (Skp1). mdpi.com This interaction leads to the dissociation and subsequent degradation of Skp2, a component of the SCF ubiquitin ligase complex, ultimately causing mitotic arrest in cancer cells. mdpi.comresearchgate.net In the context of rheumatoid arthritis, molecular docking studies and subsequent cellular thermal shift assays (CETSA) and surface plasmon resonance (SPR) assays have suggested that c-Src, a non-receptor tyrosine kinase, is a potential direct target. nih.gov This interaction subsequently suppresses downstream signaling molecules vital for osteoclast differentiation and function, such as NF-κB, c-Fos, and NFATc1. nih.gov

Furthermore, 6-O-angeloylplenolin has been observed to inhibit the nuclear translocation of Y-box binding protein-1 (YB-1) in colon carcinoma cells. spandidos-publications.commdpi.com This action is significant as it leads to the downregulation of the multidrug resistance gene MDR1, suggesting a mechanism to overcome chemoresistance. spandidos-publications.commdpi.com The compound also demonstrates potent anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in microglial cells, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov

To build upon this knowledge, future research should employ advanced proteomic and genomic screening techniques to create a comprehensive map of 6-O-angeloylplenolin's molecular interactions. This will help in identifying previously unknown targets and understanding the full spectrum of its cellular effects.

Exploration of Combination Therapies and Synergistic Interactions

The potential of 6-O-angeloylplenolin as a component of combination therapies is a promising avenue for future research. Combining it with existing chemotherapeutic agents or other targeted drugs could enhance therapeutic efficacy, overcome drug resistance, and potentially reduce required dosages, thereby minimizing side effects. elifesciences.orgmdpi.com

A significant finding in this area is the ability of 6-O-angeloylplenolin to reverse vincristine (B1662923) resistance in colon carcinoma cells. spandidos-publications.com Studies have shown that in a xenograft model, the combination of 6-O-angeloylplenolin and vincristine significantly inhibited tumor growth, whereas neither agent alone had a substantial effect. spandidos-publications.com This synergistic effect is attributed to the inhibition of the drug efflux pump P-glycoprotein (P-gp) through the suppression of YB-1 nuclear translocation and subsequent downregulation of MDR1 expression. spandidos-publications.com

Recent research also suggests that 6-O-angeloylplenolin can enhance the efficacy of immune checkpoint inhibitors in non-small cell lung cancer, opening up new possibilities for its use in immuno-oncology. frontiersin.orgresearchgate.net

Future studies should systematically explore the synergistic potential of 6-O-angeloylplenolin with a broad range of therapeutic agents. This includes standard chemotherapies, other natural products, and targeted therapies across various cancer types. mdpi.com Investigating the molecular basis of these synergistic interactions will be crucial for designing rational and effective combination treatment strategies. elifesciences.org

Development of Advanced Delivery Systems for Enhanced Efficacy

To translate the promising in vitro and preclinical findings of 6-O-angeloylplenolin into clinical applications, the development of advanced drug delivery systems is imperative. Such systems can improve the compound's solubility, stability, bioavailability, and targeting to specific tissues or cells, thereby enhancing its therapeutic index. nih.govopenaccessjournals.comnih.gov

Currently, there is a lack of research focused specifically on advanced delivery systems for 6-O-angeloylplenolin. However, the principles of nanotechnology-based drug delivery, such as liposomes, polymeric nanoparticles, and dendrimers, offer a promising platform. openaccessjournals.com These nanocarriers can be engineered to encapsulate 6-O-angeloylplenolin, protecting it from degradation and enabling controlled release at the target site. openaccessjournals.comnih.gov

Future research should focus on designing and evaluating various nanoparticle-based formulations of 6-O-angeloylplenolin. Key areas of investigation should include the physicochemical characterization of these formulations, their stability, drug-loading capacity, and release kinetics. Furthermore, in vitro and in vivo studies will be necessary to assess their biocompatibility, pharmacokinetics, and therapeutic efficacy compared to the free compound. The development of stimuli-responsive systems that release the drug in response to specific triggers within the tumor microenvironment, such as pH or enzymes, could further enhance targeting and reduce off-target effects. openaccessjournals.com

Preclinical Validation in Diverse Disease Models

While 6-O-angeloylplenolin has demonstrated efficacy in several preclinical models, its therapeutic potential needs to be validated across a more diverse range of diseases. This will provide a broader understanding of its clinical applicability and potential indications.

The compound has shown significant anti-cancer effects in various models. In multiple myeloma, it has been shown to induce mitotic arrest and apoptosis in cell lines and primary patient samples. mdpi.comresearchgate.net In lung adenocarcinoma, it suppresses cell viability and colony formation. researchgate.net Furthermore, it has demonstrated the ability to reverse vincristine resistance in colon carcinoma xenograft models. spandidos-publications.com

Beyond cancer, 6-O-angeloylplenolin has shown neuroprotective effects in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, where it attenuated the production of inflammatory cytokines and ameliorated the activation of microglia and astrocytes. nih.govnih.gov In a collagen-induced arthritis mouse model, it was found to ameliorate bone resorption by inhibiting osteoclastogenesis. nih.gov

Future preclinical studies should expand to other disease models where the identified molecular targets of 6-O-angeloylplenolin play a pathological role. This could include other types of cancer, various inflammatory and autoimmune disorders, and other neurodegenerative diseases. ndl.gov.inmdpi.com Such studies will be critical for identifying the most promising clinical applications for this compound.

Pharmacological Profiling and Mechanistic Elucidation in Complex Biological Systems

A thorough pharmacological profiling and deeper mechanistic elucidation of 6-O-angeloylplenolin in more complex biological systems are essential for its clinical translation. This involves understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its long-term effects and potential for toxicity.

Studies have shown that 6-O-angeloylplenolin induces apoptosis in a dose- and time-dependent manner in lung cancer cells, which is associated with the increased expression of cleaved caspase-3. researchgate.net The compound also stimulates the accumulation of reactive oxygen species (ROS), and the inhibition of ROS generation can block its anticancer effects. researchgate.net In multiple myeloma cells, it induces mitotic arrest, as evidenced by an increase in phosphorylated histone H3 levels. mdpi.com In the context of neuroinflammation, it has been shown to inhibit the phosphorylation and nuclear translocation of NF-κB and the transcriptional upregulation of COX-2 and iNOS. nih.govnih.gov

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies in relevant animal models. This will provide crucial data on its bioavailability, half-life, and optimal dosing schedules. Long-term toxicity studies are also necessary to ensure its safety for potential clinical use. Furthermore, employing systems biology approaches to integrate data from genomic, proteomic, and metabolomic studies will provide a more holistic understanding of its mechanism of action in complex biological systems.

Q & A

Q. Basic Research Focus

- In vitro : Use MM cell lines (U266, RPMI 8226) and primary CD138+ cells from MM patients. Co-culture with bone marrow stromal cells (BMSCs) to mimic tumor microenvironment interactions .

- In vivo : Nude mice xenografted with U266 cells (tumor formation in 6–13 days) provide a robust model for pharmacokinetic (PK) and efficacy studies. For PK profiling, administer 6-OAP intravenously (30 mg/kg) or intraperitoneally (40 mg/kg) in Sprague-Dawley rats and measure plasma concentrations via LC-MS/MS .

Advanced Consideration : Compare MM.1S (slow tumor growth) and U266 (rapid engraftment) models to assess tumor microenvironment-dependent effects .

How does 6-OAP modulate the tumor microenvironment to inhibit MM progression?

Advanced Research Focus

6-OAP disrupts MM-BMSC interactions by suppressing TNF-α-induced NF-κB signaling in stromal cells and reducing IL-6 secretion. This dual action limits MM cell proliferation and survival in co-culture systems .

Methodology : Isolate BMSCs from MM patient bone marrow and co-culture with MM cells. Quantify cytokine secretion (ELISA) and NF-κB activation (luciferase reporter assays). Use specific inhibitors (e.g., BAY 11-7082 for NF-κB) to validate mechanistic contributions .

Are there contradictions in reported efficacy of 6-OAP across cancer types, and how can they be resolved?

Advanced Research Focus

While 6-OAP shows potent anti-MM activity, its efficacy in solid tumors (e.g., colon carcinoma) involves distinct mechanisms, such as YB-1 nuclear translocation inhibition to reverse vincristine resistance . Discrepancies may arise from cell-type-specific signaling or microenvironmental factors.

Resolution Strategy : Perform comparative studies using identical assays (e.g., MTT, apoptosis markers) across cancer types. Validate findings in patient-derived primary cells and xenograft models .

What pharmacokinetic (PK) parameters of 6-OAP support its translational potential?

Basic Research Focus

In rats, 6-OAP exhibits favorable PK profiles: rapid absorption (Tmax = 0.5–1 hr post-IV) and linear dose-dependent plasma concentration. The half-life (t1/2 = 2.1–3.5 hr) and AUC0–∞ (450–600 µg·hr/mL) suggest suitability for repeated dosing .

Methodological Note : Use LC-MS/MS for precise quantification. Compare IV vs. IP administration to optimize bioavailability .

How can researchers address conflicting data on 6-OAP’s cytotoxicity in healthy vs. malignant cells?

Advanced Research Focus

Although 6-OAP spares healthy peripheral blood mononuclear cells (PBMCs) at therapeutic doses, higher concentrations may induce off-target effects. Dose-response curves (IC50 comparisons) and transcriptomic profiling (RNA-seq) of treated PBMCs vs. MM cells can identify selectivity mechanisms .

Experimental Approach : Isolate PBMCs from healthy donors and treat with 6-OAP (1–10 µM). Compare viability (trypan blue exclusion) and apoptosis (Caspase-3 cleavage) with MM cell lines .

What strategies enhance 6-OAP’s therapeutic efficacy in combination regimens?

Advanced Research Focus

6-OAP synergizes with bortezomib and dexamethasone by targeting complementary pathways. For example, 6-OAP’s SAC activation potentiates bortezomib-induced proteotoxic stress, while dexamethasone enhances glucocorticoid receptor-mediated apoptosis .